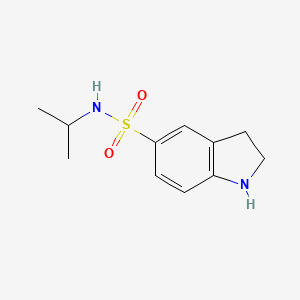
2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s by Ciba-Geigy, and since then, it has become one of the most commonly used NSAIDs in the world.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Hydrogen Bonding
The morpholinium salts of phenoxyacetic acid analogues, including compounds similar to 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid, have been studied for their crystal structures and hydrogen bonding. These compounds form one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers (Smith & Lynch, 2015).
Synthesis of Biologically Active Compounds
The title compound is an important intermediate in the synthesis of biologically active heterocyclic compounds. It exhibits a specific structural conformation that contributes to its stability and potential in pharmaceutical applications (Mazur, Pitucha & Rzączyńska, 2007).
Antimicrobial Activities
A derivative of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid has been synthesized and evaluated for its antimicrobial activities. The compound showed good activity against various pathogens, indicating its potential in antimicrobial drug development (Patel & Shaikh, 2011).
Inhibiting Tumor Necrosis Factor Alpha and Nitric Oxide
Morpholine derivatives have been found to inhibit tumor necrosis factor alpha and nitric oxide, indicating their potential in cancer and inflammatory disease treatments. A specific method for synthesizing these compounds has been developed for research and potential therapeutic applications (Lei, Wang, Xiong & Lan, 2017).
DNA-Dependent Protein Kinase Inhibition
Certain derivatives of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid have been utilized in the synthesis of compounds that inhibit DNA-dependent protein kinase. This inhibition is significant in the context of cancer research and therapy (Bi, Dong, Li, Liu & Zhang, 2005).
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-2-morpholin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-5-8(6-10(14)7-9)11(12(16)17)15-1-3-18-4-2-15/h5-7,11H,1-4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNIMDNNPOIASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

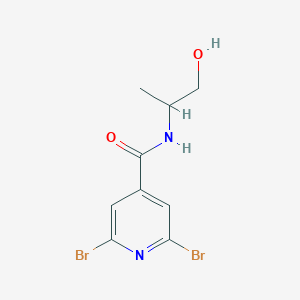
![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)
![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2365585.png)
![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)
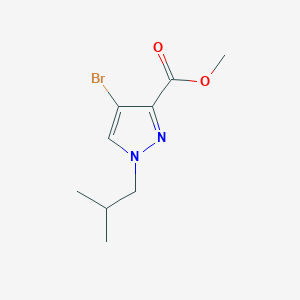
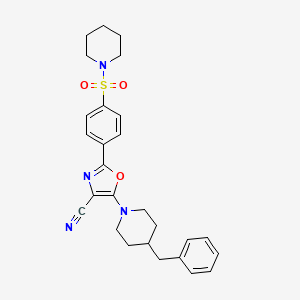
![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)
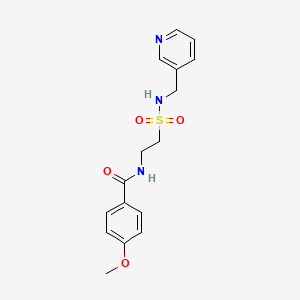

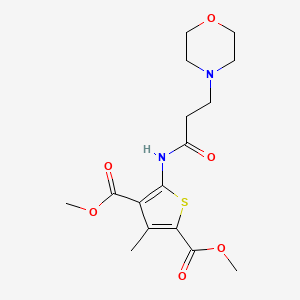
![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)
![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)
